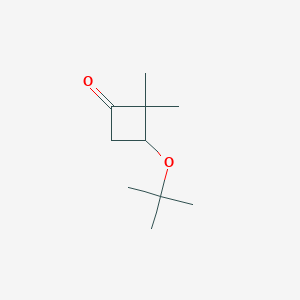

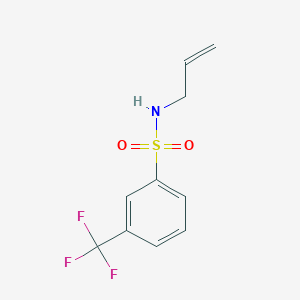

![molecular formula C14H17F3N2O B2945755 8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane CAS No. 2176125-98-5](/img/structure/B2945755.png)

8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane, also known as CFT or WIN 35,428, is a chemical compound that belongs to the tropane family. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for scientific research. In 2.1]octane.

Scientific Research Applications

Efficient Synthesis Techniques A study by Singh et al. (2007) highlights an efficient synthesis method for 8-Methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, demonstrating the potential for creating 3-substituted analogues with significant affinity at D2 and 5-HT2A receptors (Singh et al., 2007). This approach is indicative of the compound's utility in medicinal chemistry, particularly in the context of neuropsychiatric disorder treatment.

Radical Translocation Reactions Research on the synthesis of bridged azabicyclic compounds, as demonstrated by Ikeda et al. (1996), utilizes radical translocation reactions to achieve regioselective formation of the 8-azabicyclo[3.2.1]octane structure (Ikeda et al., 1996). This method underscores the versatility of the compound in constructing complex molecular architectures.

Macrocyclic Compound Development The work by Casabó et al. (1991) introduces pyridine-based macrocycles containing N, O, and S, showing the structural versatility and potential applications in ion-selective electrodes (Casabó et al., 1991). These findings suggest applications in analytical chemistry and sensor development.

Desymmetrization Strategies Burke et al. (1999) discuss desymmetrization by ring-closing metathesis to create 6,8-dioxabicyclo[3.2.1]octanes, offering a new route for synthesizing natural product structures like (+)-exo- and endo-brevicomin (Burke et al., 1999). This technique highlights the compound's significance in organic synthesis and natural product chemistry.

Oxidative Mannich Reactions A novel approach described by Jo et al. (2018) for constructing 8-azabicyclo[3.2.1]octanes through sequential oxidative Mannich reactions emphasizes the synthetic utility of the compound in efficiently generating complex molecular frameworks (Jo et al., 2018).

Properties

IUPAC Name |

8-methyl-3-[6-(trifluoromethyl)pyridin-2-yl]oxy-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c1-19-9-5-6-10(19)8-11(7-9)20-13-4-2-3-12(18-13)14(15,16)17/h2-4,9-11H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVKOJZTVCBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

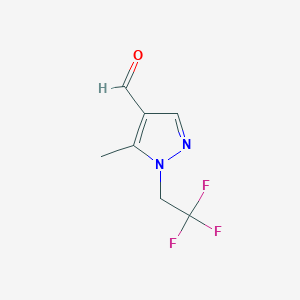

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

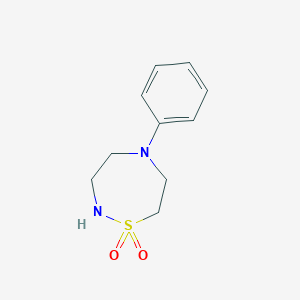

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)

![N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945678.png)

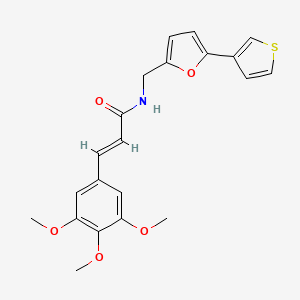

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)

![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)

![5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2945693.png)

![2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide](/img/structure/B2945695.png)